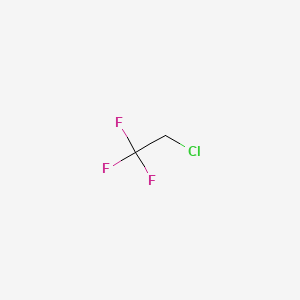

2-Chloro-1,1,1-trifluoroethane

Overview

Description

Preparation Methods

Fluorination of Trihaloethenes with Hydrogen Fluoride

The most widely documented method for synthesizing 2-chloro-1,1,1-trifluoroethane involves the gas-phase fluorination of trihaloethenes using hydrogen fluoride (HF). This process leverages heterogeneous catalysts to achieve high selectivity and conversion rates under controlled conditions.

Catalytic Systems

The catalytic fluorination of trihaloethenes, such as trichloroethene (CCl₂=CHCl), employs metal fluoride catalysts supported on fluorinated alumina. A patented process highlights the use of zinc- and chromium-based catalysts, which exhibit superior activity and stability .

Catalyst Composition

-

Active Metals : Zinc (Zn) is the primary active component, constituting at least 40% by weight of the supported metal. Chromium (Cr) is often co-loaded to enhance catalytic performance.

-

Support Material : Fluorinated alumina containing beta-phase aluminum fluoride (β-AlF₃) serves as the catalyst support. The fluorination degree of the alumina is critical, with optimal fluorine-to-aluminum (F:Al) atomic ratios exceeding 2.8:1 .

Catalyst Preparation

-

Impregnation : γ-Al₂O₃ extrudates are impregnated with aqueous solutions of metal salts (e.g., ZnCl₂ or Cr(NO₃)₃).

-

Drying and Calcination : The impregnated support is dried at 110°C and calcined under nitrogen to decompose salts into metal oxides.

-

Fluorination : The catalyst is pretreated with HF at 425°C to convert surface oxides to metal fluorides and fluorinate the alumina support .

Reaction Conditions and Optimization

Key operational parameters for the fluorination process include temperature, contact time, and HF-to-substrate molar ratios.

Temperature

-

Range : 150°C to 350°C

-

Optimum : 175°C to 225°C

Elevated temperatures improve reaction kinetics but risk catalyst deactivation through coking or structural degradation .

Contact Time

-

Range : 0.1 to 60 seconds

-

Optimum : 5 to 30 seconds

Shorter contact times minimize side reactions, such as over-fluorination or polymerization .

HF-to-Substrate Molar Ratio

-

Range : 1:1 to 20:1

-

Optimum : 5:1 to 10:1

Excess HF ensures complete substrate conversion and mitigates catalyst poisoning by chlorine byproducts .

Table 1: Summary of Optimal Reaction Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 150°C – 350°C | 175°C – 225°C |

| Contact Time | 0.1 – 60 s | 5 – 30 s |

| HF:Substrate Molar Ratio | 1:1 – 20:1 | 5:1 – 10:1 |

| Catalyst Composition | Zn/Cr on β-AlF₃ | Zn (1–10 wt%) |

Industrial-Scale Implementation

Industrial reactors for HCFC-133a production are typically fixed-bed or fluidized-bed systems constructed from corrosion-resistant materials such as Inconel® nickel alloys .

Reactor Design Considerations

-

Material Compatibility : Inconel® and Hastelloy® alloys resist HF corrosion at high temperatures.

-

Pressure : Operated at atmospheric or slightly elevated pressures for convenience.

-

Catalyst Lifetime : Continuous HF flow maintains catalyst activity by preventing chlorine accumulation.

Table 2: Performance of Representative Catalysts

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1% Zn/β-AlF₃ | 98.5 | 92.3 |

| 2% Cr/β-AlF₃ | 95.2 | 89.7 |

| Zn-Cr (1:1)/β-AlF₃ | 99.1 | 94.5 |

Alternative Synthetic Routes

While catalytic fluorination dominates industrial production, alternative methods have been explored in research settings.

Reductive Dehalogenation of Halothane

Halothane (CF₃CHBrCl) undergoes reductive dehalogenation under anaerobic conditions, yielding HCFC-133a as a byproduct. This pathway is primarily of academic interest due to low yields and impractical scalability.

Reaction with Aluminum Halides

HCFC-133a can be synthesized via halogen exchange reactions between trichloroethene and aluminum fluorides (AlF₃). However, this method suffers from poor selectivity and requires stringent moisture control .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Fluorination | High yield, scalable, cost-effective | Requires HF handling, catalyst decay |

| Reductive Dehalogenation | Avoids HF usage | Low yield, complex purification |

| Aluminum Halide Routes | Mild conditions | Moisture-sensitive, low selectivity |

Chemical Reactions Analysis

Reductive Dehalogenation

One significant reaction pathway for 2-chloro-1,1,1-trifluoroethane is its reductive dehalogenation. This process has been studied using liver microsomes under anaerobic conditions. The reaction mechanism involves cytochrome P450 enzymes and results in the formation of various products including:

-

2-Chloro-1,1-difluoroethylene

-

Trifluoroacetaldehyde

The proposed mechanism includes radical and carbanion intermediates which play crucial roles in determining the product distribution .

Reaction with Aluminum Halides

Another important reaction involves the interaction of this compound with aluminum halides. This reaction can lead to the formation of various substituted products depending on the specific conditions employed (e.g., temperature and solvent).

Table of Key Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Fluorination | Trichloroethylene + HF | This compound | 150°C - 350°C |

| Reductive Dehalogenation | Halothane (as substrate) | CTE and CDE | Anaerobic conditions |

| Reaction with Aluminum Halides | This compound + AlX3 | Various substituted products | Varies (temperature & solvent) |

Environmental and Health Impacts

This compound has been identified as a contaminant in halothane and is recognized for its potential health hazards upon exposure. Studies indicate that it can cause respiratory issues and has been linked to reproductive toxicity in animal models .

The compound's environmental impact stems from its classification as an ozone-depleting substance; thus, its use is regulated under various environmental protection laws.

Scientific Research Applications

Scientific Research Applications

2-Chloro-1,1,1-trifluoroethane has several applications in scientific research:

Anesthetic Production

This compound is primarily used as an intermediate in the synthesis of halothane, an anesthetic agent. Halothane induces surgical anesthesia within minutes by depressing nerve conduction and cardiac contractility .

Toxicological Studies

Research has indicated that this compound exhibits toxic effects in various animal models:

- Carcinogenicity: Studies showed increased incidences of uterine carcinomas in rats exposed to this compound .

- Reproductive Effects: It has been noted to have embryotoxic effects at concentrations that did not cause maternal toxicity .

- Metabolism Studies: Inhalation studies revealed the formation of metabolites such as trifluoroacetaldehyde hydrate and trifluoroacetic acid .

Environmental Impact Studies

As a breakdown product of hydrofluorocarbons, this compound contributes to environmental studies focusing on its degradation products like trifluoroacetic acid (TFA). Research indicates that TFA can accumulate in aquatic ecosystems and may exhibit phytotoxicity .

Case Study 1: Anesthetic Efficacy

A study demonstrated the efficacy of halothane as an anesthetic derived from this compound. The rapid onset of anesthesia was highlighted as a crucial factor in surgical settings.

Case Study 2: Toxicological Assessment

In a controlled study involving Fischer 344 rats exposed to this compound by inhalation, significant findings included the identification of urinary metabolites and evidence of organ damage. The results underscored the need for further toxicological evaluations to assess long-term exposure effects .

Data Summary Table

Mechanism of Action

As an inhalation anesthetic, 2-Chloro-1,1,1-trifluoroethane (halothane) reduces blood pressure, decreases pulse rate, and depresses respiration. It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability. This is achieved by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of channels that underlie the action potential .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 75-88-7

- Molecular Formula : C₂H₂ClF₃

- Synonyms: 1,1,1-Trifluoro-2-chloroethane, HCFC-133a, Genetron 133a .

Physical Properties :

- Boiling Point : 6.9°C

- Melting Point : -105.5°C

- Vapor Pressure : 180 kPa at 20°C

- Density : 1.389 g/cm³ at 0°C .

Toxicity Profile :

- Acute Effects : Causes respiratory and ocular irritation; liquid contact leads to frostbite .

- Chronic Effects : In rats, inhalation exposure caused thymus atrophy, testicular/ovarian damage, and increased thyroid weight .

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Toxicological and Environmental Profiles

Key Differentiators and Unique Features

Structural Uniqueness

- This compound differs from analogs like 1,2-dichloro-1,1,2-trifluoroethane by having a single chlorine atom, enhancing metabolic dechlorination efficiency .

- Compared to non-fluorinated analogs (e.g., 1,1,2-trichloroethane), its trifluoromethyl group reduces reactivity but increases stability under thermal stress .

Metabolic Pathways

- Unique NADPH-dependent dechlorination in rat liver microsomes produces trifluoroacetaldehyde hydrate (26% of metabolites) and trifluoroacetic acid (14%) .

- In contrast, halothane undergoes reductive metabolism via cytochrome P450 2A6/3A4 to yield 2-chloro-1,1-difluoroethylene, a more reactive metabolite linked to hepatotoxicity .

Environmental and Regulatory Considerations

- Ozone Depletion Potential (ODP): HCFC-133a has lower ODP than fully chlorinated compounds (e.g., CFCs) but higher than hydrofluorocarbons (HFCs) .

- Regulatory Status: Not directly regulated, but its use in halothane production falls under strict pharmaceutical safety guidelines .

Biological Activity

2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is a hydrochlorofluorocarbon (HCFC) primarily used as an intermediate in the production of the anesthetic halothane. Its biological activity has been the subject of various studies, particularly concerning its metabolism, toxicity, and potential health effects.

- Chemical Formula : C₂H₂ClF₃

- Molecular Weight : 118.49 g/mol

- Boiling Point : 6.9°C

- Melting Point : -105.5°C

- Solubility : Partially soluble in water

Metabolism and Toxicity

The metabolism of this compound has been studied primarily in animal models. It is known to undergo dechlorination reactions, resulting in several metabolites:

- Trifluoroacetaldehyde hydrate

- Trifluoroacetic acid

- 2,2,2-Trifluoroethyl glucuronide

Research indicates that while this compound itself may not exhibit significant biological activity, its metabolites can be biologically active and potentially toxic. For example, studies have shown that exposure to this compound can lead to nasal and lung damage in inhalation experiments and atrophy of lymphoid organs like the thymus and spleen .

Animal Studies

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as Group 3 (not classifiable as to its carcinogenicity in humans) due to insufficient data. Some animal studies have reported increased incidences of tumors but lack definitive conclusions .

- Reproductive Effects : Evidence suggests that it may be embryotoxic and teratogenic at exposure levels that do not produce maternal toxicity . Dominant lethal effects were observed in male mice during reproductive toxicity studies .

Human Exposure

Human exposure occurs primarily through occupational settings or environmental contamination. The compound has been detected in human blood samples, indicating potential exposure routes through inhalation or dermal contact .

Case Studies

A notable study involved the examination of metabolic byproducts in rats exposed to this compound. The study found no covalent binding of fluorine-containing metabolites in liver and kidney tissues but identified significant levels of trifluoroacetaldehyde hydrate as a major metabolite . This highlights the importance of understanding the metabolic pathways and potential toxic effects associated with this compound.

Summary of Biological Activity

Q & A

Basic Questions

Q. [Basic] What are the primary industrial synthesis routes for 2-chloro-1,1,1-trifluoroethane, and what catalysts are employed?

The compound is synthesized via fluorination of trichloroethylene with hydrogen fluoride (HF) using antimony fluoride (SbF₃) as a catalyst. This method is optimized for large-scale production, with limited commercial producers globally . Alternative catalytic routes, such as Cr₂O₃-based systems, are explored for fluorination efficiency but face challenges like deactivation due to coking or structural changes .

| Key Reaction Parameters |

|---|

| Substrate : Trichloroethylene |

| Catalyst : SbF₃ or Cr₂O₃ |

| Temperature : 500°C (for halothane synthesis) |

Q. [Basic] What analytical methods are recommended for detecting this compound in biological samples?

Gas chromatography with flame ionization detection (GC-FID) is widely used for tissue and environmental sample analysis. Headspace analysis is preferred for volatile compounds, enabling detection at low concentrations (e.g., 1 ml/m³ in halothane impurities) .

Q. [Basic] What are the physical properties of this compound critical for laboratory handling?

Q. [Basic] What is the regulatory status of this compound in occupational settings?

No specific exposure guidelines exist, though it is classified as a Group 3 carcinogen (not classifiable for human carcinogenicity) by IARC. Researchers must adhere to general halogenated hydrocarbon safety protocols .

Advanced Research Questions

Q. [Advanced] How do Cr-based catalysts influence fluorination efficiency, and what mechanisms drive their deactivation?

Cr₂O₃ catalysts facilitate the conversion of this compound to 1,1,1,2-tetrafluoroethane (HFC-134a) via surface fluorination. Deactivation arises from:

- Coke deposition : Blocking active sites during prolonged reactions.

- Structural collapse : Loss of Cr³⁺ active species under high-temperature conditions . Morphological studies show nanorod-shaped Cr₂O₃ outperforms nanoparticles due to higher surface area and stability .

Q. [Advanced] What contradictions exist in carcinogenicity data, and how should they inform experimental design?

Limited evidence from rat gavage studies shows increased uterine carcinomas (15/35 treated females vs. 1/104 controls) and benign testicular tumors (29/36 males vs. 16/104 controls) . However, Salmonella mutagenicity tests are negative, and dominant lethal effects in mice are inconsistent . Methodological considerations:

- Dose selection : Prior studies used a single high dose (300 mg/kg), limiting dose-response evaluation.

- Species specificity : Reproductive organ toxicity in rats may not extrapolate to humans .

Q. [Advanced] What metabolic pathways are observed in mammalian models, and how do they inform toxicity assessments?

In Fischer 344 rats, inhalation exposure leads to urinary metabolites:

Q. [Advanced] How can infrared multiphoton dissociation (IRMPD) studies elucidate decomposition pathways?

IRMPD experiments reveal competitive dissociation routes:

- C–Cl bond rupture : Predominant under high-energy conditions.

- HCl elimination : Favored at lower energies, forming 1,1-difluoroethylene. Such data are critical for modeling environmental persistence and degradation kinetics .

Properties

IUPAC Name |

2-chloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIKYKBLDZZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3, Array | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020289 | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS. | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

6.1 °C, 6.9 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 180 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

75-88-7; 1330-45-6, 75-88-7 | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86O899T9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-105.3 °C, -105.5 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.